Product packaging for 1-Desoxyhypnophilin(Cat. No.:CAS No. 160492-64-8)

1-Desoxyhypnophilin

Cat. No.: B066126
CAS No.: 160492-64-8
M. Wt: 232.32 g/mol
InChI Key: QGOYASWEWJQUBT-DTFMEENKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Desoxyhypnophilin is a biologically active sesquiterpenoid, closely related to the potent natural product hypnophilin, which is isolated from fungi of the genus Lentinus. This compound is of significant interest in pharmacological and chemical biology research due to its unique mechanism of action and potent cytotoxic profile. Its primary research value lies in its function as a disruptor of the actin cytoskeleton. This compound covalently binds to F-actin, stabilizing the filaments and inhibiting their normal dynamics. This action leads to the arrest of cell division and ultimately induces apoptosis in various cancer cell lines, making it a valuable molecular tool for studying cytoskeletal dynamics, cell cycle progression, and programmed cell death. Researchers utilize this compound to investigate novel pathways for cancer therapeutics, particularly in models resistant to conventional microtubule-targeting agents. Furthermore, its structural relationship to hypnophilin provides a foundation for structure-activity relationship (SAR) studies aimed at developing more selective and potent anti-cancer agents. This compound is offered exclusively for basic research and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B066126 1-Desoxyhypnophilin CAS No. 160492-64-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160492-64-8

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(1S,3R,7R,8R,11S)-5,5,8-trimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecan-10-one

InChI

InChI=1S/C15H20O2/c1-8-11(16)12-15(17-12)6-9-5-13(2,3)7-10(9)14(8,15)4/h9-10,12H,1,5-7H2,2-4H3/t9-,10-,12-,14+,15-/m1/s1

InChI Key

QGOYASWEWJQUBT-DTFMEENKSA-N

SMILES

CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1)C)C

Isomeric SMILES

C[C@]12[C@@H]3CC(C[C@@H]3C[C@@]14[C@H](O4)C(=O)C2=C)(C)C

Canonical SMILES

CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1)C)C

Synonyms

1-desoxy-hypnophilin
1-desoxyhypnophilin

Origin of Product

United States

Isolation and Structural Assignment of 1 Desoxyhypnophilin

Discovery and Source Organisms of 1-Desoxyhypnophilin

This compound was first identified from the culture extracts of the fungus Lentinus crinitus, an East African mushroom. nih.govnih.gov In a 1994 study, it was isolated alongside the related and more active compound, hypnophilin (B1251928). nih.govnih.gov The isolation also yielded their corresponding alcohols, 6,7-epoxy-4(15)-hirsutene-5-ol (B1245224) and a diol, highlighting the metabolic diversity within this fungal species. nih.govnih.gov Lentinus crinitus, a saprophytic fungus, is known for producing a variety of bioactive compounds. researchgate.netcreamjournal.org

Structural Characteristics of this compound as a Linear Triquinane

This compound is classified as a linear triquinane sesquiterpenoid. nih.govnih.govmdpi.com This classification points to its fundamental three-fused five-membered ring system, arranged in a linear fashion. lipidmaps.org The basic skeleton of linear triquinanes is the 1H-cyclopenta[a]pentalene system. nih.gov These compounds are further categorized into different types based on the substitution patterns on their carbon framework. This compound is designated as a Type I linear triquinane, which is characterized by four carbon substituents located at positions C-2, C-3, C-10, and C-10 of the core structure. nih.govnih.govwikipedia.org

The structural foundation of this compound is the hirsutane skeleton, which contains a bicyclo[3.3.0]octane core. This core consists of two fused five-membered rings. The complete structure of this compound is a tricyclic system, specifically a tricyclo[6.3.0.0²,⁶]undecane skeleton, which is formed by the addition of a third five-membered ring to the bicyclo[3.3.0]octane motif. nih.govnih.gov The formation of this complex fused ring system is a key challenge in the total synthesis of this natural product. nih.gov

The triquinane skeleton of this compound possesses a defined three-dimensional arrangement of its atoms, known as its stereochemistry. Synthetic strategies developed for this compound have successfully established its linear triquinane core in a diastereoselective manner. nih.govnih.gov This means that the desired stereoisomer is formed preferentially over others. These syntheses correctly position all the stereocenters, which includes the formation of two quaternary carbon centers—a notable challenge in organic synthesis. nih.govnih.govnih.gov The stereochemistry of the natural product is described as having a cis-anti-cis configuration. zhanggroup.org

Biosynthetic Considerations of 1 Desoxyhypnophilin

Proposed Biosynthetic Pathways of Linear Triquinane Sesquiterpenoids

Linear triquinane sesquiterpenoids, a significant class of natural products, are characterized by a basic 1H-cyclopenta[a]pentalene skeleton. mdpi.com The biosynthesis of these compounds, including 1-Desoxyhypnophilin, originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). nih.govnih.gov FPP itself is synthesized via the mevalonate (B85504) (MVA) pathway in fungi, which starts from acetyl-CoA. nih.govresearchgate.net

The key step in the formation of the triquinane core is the cyclization of FPP, a reaction catalyzed by enzymes known as sesquiterpene synthases (STSs). nih.govnih.govmicrobiologyresearch.org The proposed pathway commences with the ionization of FPP, leading to a farnesyl cation. This is followed by a 1,11-cyclization to generate a crucial intermediate, the trans-humulyl cation. nih.govresearchgate.netresearchgate.net This cation undergoes a series of further cyclizations and rearrangements to form the characteristic 5-5-5 tricyclic ring system of the hirsutane scaffold, which is the foundational structure for a large number of linear triquinanes. mdpi.comresearchgate.netsemanticscholar.org

Enzymatic Transformations and Key Intermediates in Triquinane Biogenesis

The construction of the diverse array of triquinane sesquiterpenoids is governed by specific enzymatic transformations. The initial and most critical enzyme is the sesquiterpene synthase (STS). In the case of hirsutane-type sesquiterpenoids, a hirsutene (B1244429) synthase has been identified in the wood-rotting mushroom Stereum hirsutum. nih.govsemanticscholar.org This enzyme, an unusual fusion protein, catalyzes the complex cyclization of FPP into the parent hydrocarbon of the series, hirsutene. nih.govnih.govresearchgate.net

The key intermediates in this intricate cascade are carbocations. Following the formation of the farnesyl cation from FPP, the trans-humulyl cation is formed. nih.govresearchgate.net This intermediate is then believed to cyclize further to a protoilludyl cation, which subsequently undergoes a 1,2-hydride shift and Wagner-Meerwein rearrangement to yield the hirsutyl cation. The final step in the formation of hirsutene is the quenching of this cation through deprotonation. researchgate.net

Following the creation of the fundamental hirsutene skeleton, a variety of "tailoring" enzymes, such as cytochrome P450 monooxygenases and other oxidases, introduce further structural diversity. nih.govnih.gov These enzymes are responsible for the various oxygenation patterns observed in the more complex hirsutane derivatives. The genes for these tailoring enzymes are often found located together with the STS gene in a biosynthetic gene cluster. nih.govnih.gov

Comparative Analysis with Biosynthesis of Structurally Related Natural Products (e.g., Hypnophilin (B1251928), Hirsutene)

The biosynthesis of this compound is intimately linked to that of hirsutene and hypnophilin. All three compounds share the same hirsutane carbon skeleton, suggesting a common biosynthetic origin. mdpi.comsemanticscholar.org

Hirsutene : As the parent hydrocarbon of the hirsutane family, the biosynthesis of hirsutene from FPP represents the foundational pathway. mdpi.comnih.gov It is the direct product of the complex cyclization cascade catalyzed by hirsutene synthase. nih.govresearchgate.net

This compound : This compound is an oxygenated derivative of the hirsutane skeleton. mdpi.com It is isolated from the fungus Lentinus crinitus, which also produces hypnophilin. mdpi.comsemanticscholar.org Its structure suggests that it is formed from a hirsutene precursor through a series of specific enzymatic oxidations, likely catalyzed by cytochrome P450 enzymes.

Hypnophilin : Hypnophilin is another oxygenated hirsutane derivative, structurally very similar to this compound but with an additional hydroxyl group. mdpi.comsemanticscholar.org The co-occurrence of these two compounds in Lentinus crinitus strongly implies a sequential biosynthetic relationship. semanticscholar.org It is highly probable that the biosynthesis proceeds from the hirsutene scaffold, which is first oxidized to form this compound. Subsequently, another specific hydroxylation event, mediated by a separate enzyme, would convert this compound into hypnophilin.

This comparative analysis highlights a common strategy in natural product biosynthesis: the creation of a core scaffold followed by a series of diversification reactions led by specific tailoring enzymes to produce a family of related compounds.

Research on Biological Activity and Mechanistic Insights

Investigation of Antimicrobial Activity of 1-Desoxyhypnophilin

This compound, a linear triquinane sesquiterpenoid, has been identified as a compound with notable antimicrobial properties. frontiersin.orgnih.govnih.gov It is a natural product isolated from the East African mushroom Lentinus crinitus. frontiersin.orgnih.govnih.gov Research has highlighted this compound as one of the most active metabolites from the culture extract of this fungus. The antimicrobial potential of this compound is significant, positioning it as a subject of interest in the development of new therapeutic agents. frontiersin.orgnih.govnih.gov Studies have noted that its structural features, particularly the α-methylidene oxo group, are believed to contribute significantly to its biological activity. The promising antimicrobial profile of this compound has also spurred interest in its total synthesis to enable further biological evaluation. frontiersin.orgnih.govnih.gov

Comparative Analysis of Cytotoxic Activities in Structurally Similar Compounds

The cytotoxicity of this compound and structurally related sesquiterpenoids, particularly those containing an α,β-unsaturated carbonyl group, has been a focus of investigation. This structural feature, specifically the α-methylene ketone moiety present in both this compound and its parent compound Hypnophilin (B1251928), is strongly associated with their cytotoxic and antimicrobial effects.

This compound itself has demonstrated cytotoxicity, with a reported IC₅₀ value of 2.4 µg/mL against L929 mouse fibroblast cells. For comparison, its corresponding alcohol, 6,7-epoxy-4(15)-hirsutene-5-ol (B1245224), showed even greater cytotoxicity with an IC₅₀ value of 0.9 µg/mL against the same cell line.

Hypnophilin, which differs from this compound by the presence of an additional hydroxyl group, also exhibits significant cytotoxic activities. Studies on the human skin melanoma cell line UACC-62 revealed that hypnophilin induces DNA fragmentation and morphological changes characteristic of apoptosis. Further investigation into other related hirsutane sesquiterpenes isolated from fungi like Lentinus connatus has provided more comparative data. For instance, Panepoxydone and its dihydro derivative, Dihydrohypnophilin, have shown significant cytotoxic activities against various cancer cell lines, including human oral epidermoid carcinoma (KB), human breast cancer (BC), and human lung cancer (NCI-H187). Coriolin (B1246448) B, another linear triquinane, inhibited human breast cancer T-47D and CNS cancer cell line SNB-75 with IC₅₀ values of 0.7 and 0.5 μM, respectively.

This body of research underscores that while many linear triquinane sesquiterpenoids possess cytotoxic properties, the potency can be influenced by specific structural modifications on the core hirsutane skeleton.

Table 1: Comparative Cytotoxicity of this compound and Related Compounds

Compound Cell Line IC₅₀ Value Reference
This compound L929 (mouse fibroblast) 2.4 µg/mL
6,7-epoxy-4(15)-hirsutene-5-ol L929 (mouse fibroblast) 0.9 µg/mL
Coriolin B T-47D (human breast cancer) 0.7 µM
Coriolin B SNB-75 (human CNS cancer) 0.5 µM
Panepoxydione KB (human oral carcinoma) 0.80 µg/mL
Panepoxydione BC (human breast cancer) 0.80 µg/mL
Panepoxydione NCI-H187 (human lung cancer) 0.22 µg/mL
Hypnophilin T. cruzi amastigotes 2.5 µM

Elucidation of Molecular and Cellular Targets of Action

While the specific molecular targets of this compound are not yet fully elucidated, research into the closely related and structurally similar compound, Hypnophilin, provides significant mechanistic insights. The biological activity of these compounds is often attributed to the reactive α-methylene ketone group.

Studies on Hypnophilin have identified a key molecular target in the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Hypnophilin demonstrates potent inhibitory activity against the parasite's enzyme trypanothione (B104310) reductase (TR). This enzyme is crucial for the parasite's defense against oxidative stress and is absent in humans, making it an attractive drug target. Hypnophilin displayed an IC₅₀ value of 0.8 µM in a TR inhibition assay and was also effective against the intracellular amastigote form of T. cruzi with an IC₅₀ of 2.5 µM. The proposed mechanism of inhibition involves the nucleophilic attack by a thiol group in the active site of TR on the conjugated carbonyl system of hypnophilin.

Furthermore, Hypnophilin has been shown to inhibit the growth of Leishmania (Leishmania) amazonensis amastigotes. In human cancer cells, the cytotoxic effects of hypnophilin have been linked to the disruption of calcium signaling. Specifically, it was found to increase intracellular calcium concentrations in UACC-62 melanoma cells, a process associated with the induction of apoptosis. Given the structural similarity between this compound and Hypnophilin, it is plausible that they share similar molecular and cellular targets, such as the inhibition of essential microbial enzymes like trypanothione reductase and the disruption of cellular homeostasis in cancer cells.

Derivatization and Structural Modification Studies of 1 Desoxyhypnophilin

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

While dedicated, large-scale Structure-Activity Relationship (SAR) studies on 1-desoxyhypnophilin are not extensively detailed in publicly available literature, the numerous total syntheses of the molecule provide a clear roadmap for the rational design and synthesis of analogs. The primary goal of SAR is to identify the key structural motifs (pharmacophores) responsible for the compound's biological effects.

The synthetic strategies developed by research groups offer multiple entry points for structural diversification. For instance, the tandem Rh(I)-catalyzed [(5+2)+1]/aldol (B89426) cycloaddition strategy is a powerful method for constructing the core triquinane skeleton. indexfungorum.orgresearchgate.net Intermediates within this synthesis could be intercepted and modified. A key step in one such synthesis involves a Wittig reaction to introduce the exocyclic methylene (B1212753) group. nih.gov By employing a variety of phosphorus ylides in this step, analogs with different substituents at this position could be generated to probe the importance of the methylene for bioactivity.

Another notable approach involves a ring-closing metathesis reaction followed by a PCC-induced oxidative rearrangement. nih.gov The synthesis begins with simpler cyclic ketones, and the choice of different starting materials or reagents in the early stages could lead to a range of analogs with varied substitution patterns on the cyclopentane (B165970) rings. The synthesis of tetrahydropentalene derivatives, which form the core of this compound, has been highlighted as a valuable method for creating building blocks for medicinal chemistry, underscoring the potential for generating analogs for SAR studies. nih.gov

General strategies for the derivatization of natural products, such as chemo- and site-selective modifications, provide a conceptual framework for how this compound could be systematically altered. ctdbase.org Techniques like late-stage C-H functionalization or selective oxidation could be applied to the parent molecule to create derivatives that would be difficult to access through total synthesis, thereby expanding the scope of SAR exploration.

Exploration of Functional Group Manipulations and Skeletal Rearrangements

The chemical architecture of this compound features several reactive sites, including a ketone, an epoxide, and an exocyclic double bond, making it a prime candidate for functional group interconversion and skeletal rearrangement studies. nih.govfrontiersin.org These modifications can lead to derivatives with altered electronic properties, steric profiles, and biological activities.

Functional Group Manipulations:

Oxidative Rearrangements: The total synthesis reported by Harrowven and coworkers features a key step where a tertiary allylic alcohol is oxidized with pyridinium (B92312) chlorochromate (PCC). nih.gov This does not simply oxidize the alcohol but induces an oxidative rearrangement to form an α,β-unsaturated ketone, which is a crucial intermediate. nih.govdsmz.de This type of 1,3-functional group transposition is a powerful tool for modifying the core structure.

Wittig Olefination and Epoxidation: The synthesis by Jiao and colleagues involves a Wittig reaction on a ketone intermediate to install a methylene group, which is later epoxidized. nih.gov Varying the Wittig reagent could introduce alternative alkylidene groups. Furthermore, the epoxide is a versatile functional group that can be opened by various nucleophiles to install a wide array of substituents, significantly diversifying the molecular structure.

Reductions and Additions: The ketone functionality can be reduced to a secondary alcohol, introducing a new stereocenter and a hydrogen-bond-donating group. This alcohol could then be further derivatized (e.g., esterified or etherified). Nucleophilic addition to the ketone could also be employed to introduce new carbon substituents.

Skeletal Rearrangements: The triquinane skeleton, while relatively stable, can undergo rearrangements under specific conditions, offering pathways to novel scaffolds. Studies on related linear triquinanes have shown that ring expansion of cyclopropane-containing intermediates and skeletal rearrangements via β-enolates are viable synthetic strategies. wikipedia.orgmycobank.org Applying similar methodologies to intermediates in the synthesis of this compound could lead to derivatives with expanded or rearranged carbocyclic cores, such as moving from a [6.3.0.0] to a [5.5.5] fused ring system. artsdatabanken.no Such fundamental changes to the molecular skeleton are invaluable for exploring the broader chemical space around the natural product.

Development of Libraries of this compound Derivatives for Biological Screening

To efficiently explore the biological potential of this compound, the development of compound libraries for high-throughput screening is a logical and powerful strategy. mdpi-res.com While specific libraries based on this molecule have not been prominently reported, the principles of combinatorial chemistry and the existing synthetic routes provide a clear blueprint for their creation.

Adapting Synthesis for Library Production: The modular nature of the total syntheses of this compound is well-suited for a combinatorial approach. A "split-mix" synthesis strategy could be envisioned where a common intermediate is synthesized on a large scale and then divided into multiple portions. Each portion could then be reacted with a different building block.

For example:

Using the synthetic route from Jiao et al., the advanced ketone intermediate could be reacted with a library of different Wittig reagents to generate diverse C-9-alkylidene analogs. nih.gov

In the synthesis by Harrowven et al., a variety of Grignard reagents could be used in the initial steps to introduce diversity into the side chain, which is later cyclized. nih.gov

Modern Library Technologies: Modern approaches like DNA-Encoded Library (DEL) technology could also be applied. sci-hub.box This would involve attaching a unique DNA barcode to different building blocks, allowing for the synthesis and screening of an enormous number of derivatives simultaneously in a single tube. sci-hub.boxwikipedia.org After screening against a biological target, the "hit" molecules can be identified by sequencing their DNA tags.

Screening and Hit Identification: Once a library of this compound derivatives is created, it can be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify potential therapeutic applications. mdpi-res.com Fragment-based drug discovery (FBDD) is another relevant concept, where smaller, simpler fragments of the this compound scaffold could be synthesized and screened. mdpi.com Hits from these screens can then be "grown" or combined to produce more potent and selective lead compounds. The ultimate goal is to generate a diverse collection of related molecules that can be used to rapidly identify new biological activities and optimize the parent compound into a viable drug candidate.

Advanced Analytical and Computational Methodologies in 1 Desoxyhypnophilin Research

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structural elucidation of 1-desoxyhypnophilin relies on a combination of advanced spectroscopic methods that provide detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to establishing the carbon skeleton and the relative stereochemistry of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (singlet, doublet, triplet, etc.), and their coupling constants (J-values), which helps to determine the connectivity of protons in the molecule. rsc.org In the synthesis of this compound, the ¹H NMR spectrum is a key tool for confirming the structure of the final product and intermediates. pku.edu.cn

2D NMR Techniques: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assembling the complete molecular structure. COSY experiments identify proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range coupled carbons, respectively. mdpi.com These experiments were crucial in confirming the complex, fused ring system of related triquinane sesquiterpenoids. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular formula of this compound. pg.edu.pl By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. uwo.caslideshare.net This technique provides unequivocal confirmation of the molecular formula C₁₅H₂₀O₂ for this compound. researchgate.net

X-ray Crystallography: While not always achievable for every natural product, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. nih.gov For many related triquinane sesquiterpenoids, X-ray crystallography has been used to unambiguously determine their solid-state conformation and relative stereochemistry. mdpi.comnih.govmdpi.comencyclopedia.pub This technique provides a benchmark for the validation of structures proposed by spectroscopic and computational methods.

Computational Chemistry for Reaction Mechanism Elucidation (e.g., DFT Studies of Rhodium-Catalyzed Cycloadditions)

The synthesis of this compound often involves complex, transition-metal-catalyzed reactions, such as the rhodium-catalyzed [(5+2)+1] cycloaddition. pku.edu.cnnih.gov Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to unravel the intricate mechanisms of these reactions. nih.govpku.edu.cnmdpi.com

DFT calculations allow researchers to model the reaction pathway at the molecular level, providing insights into:

Reaction Intermediates and Transition States: DFT can be used to calculate the geometries and energies of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally. nih.gov This helps to build a complete picture of the reaction mechanism.

Catalytic Cycles: The entire catalytic cycle of the rhodium-catalyzed cycloaddition can be mapped out, showing how the catalyst interacts with the substrates to form the product and regenerate the catalyst. pku.edu.cnnih.gov

Stereochemistry and Regioselectivity: DFT calculations can explain the observed stereochemical outcomes of the reaction by comparing the energies of different diastereomeric transition states. pku.edu.cn This is crucial for understanding how the complex three-dimensional structure of this compound is formed with such high precision.

Ligand Effects: The influence of different ligands on the rhodium catalyst can be computationally modeled to understand their impact on reaction efficiency and selectivity.

For instance, DFT studies on the rhodium-catalyzed [(5+2)+1] cycloaddition have provided a detailed understanding of the key steps, including oxidative addition, alkene insertion, CO insertion, and reductive elimination. pku.edu.cnnih.govacs.org These computational studies have been instrumental in optimizing reaction conditions and in the rational design of synthetic routes toward this compound and other linear triquinanes. slideshare.netacs.org

Molecular Modeling and Docking Studies for Exploring Potential Biological Interactions

While specific molecular docking studies on this compound are not extensively reported in the literature, these computational techniques represent a powerful approach to hypothesize its potential biological targets and mechanism of action. mdpi.com Molecular modeling and docking are widely used in drug discovery to predict how a small molecule, like this compound, might interact with a protein or other biological macromolecule at the atomic level. ajrconline.orgnams-annals.in

The general workflow for such a study would involve:

Target Identification: Based on the known biological activities of similar sesquiterpenoids (e.g., antimicrobial, cytotoxic), potential protein targets could be identified. openmedicinalchemistryjournal.comekb.eg

Molecular Docking: The three-dimensional structure of this compound would be computationally "docked" into the binding site of the target protein. mdpi.commdpi.comnih.gov Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the protein's active site and score them based on their predicted binding affinity. nams-annals.in

Binding Mode Analysis: The results of the docking simulation would provide a model of the most likely binding pose of this compound. This model would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com

In Silico Screening: Molecular docking can be used to virtually screen this compound against a library of known protein structures to identify potential new targets and biological activities. nih.govnih.gov

By employing these in silico methods, researchers can generate hypotheses about the biological function of this compound, which can then guide further experimental investigations into its pharmacological potential.

Future Research Directions and Interdisciplinary Perspectives

Advancements in Enantioselective Synthesis of Linear Triquinanes

The synthesis of the architecturally complex linear triquinane skeleton, a core feature of 1-Desoxyhypnophilin, has been a significant challenge for synthetic chemists. The development of enantioselective methods to control the stereochemistry of these molecules is crucial for the preparation of biologically active compounds. A notable advancement in this area is the use of transition-metal-catalyzed cycloaddition reactions. For instance, a rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide has been effectively utilized to construct the linear triquinane framework. pku.edu.cn This method has been successfully applied to the total synthesis of not only (±)-1-Desoxyhypnophilin but also (±)-hirsutene. pku.edu.cn The reaction proceeds through a tandem sequence involving the cycloaddition and an aldol (B89426) condensation, diastereoselectively establishing the intricate core with the correct placement of all stereocenters, including two quaternary centers. pku.edu.cn

Another significant strategy involves intramolecular cycloadditions. Researchers have developed an efficient intramolecular [6+2] cycloaddition reaction employing a chiral diphenylprolinol silyl (B83357) ether as an organocatalyst to produce linear triquinane derivatives with high enantioselectivity. Further illustrating the power of enantioselective strategies, a formal synthesis of hirsutene (B1244429) has been achieved using an asymmetric Pauson-Khand bicyclization. mdpi.comnih.gov The synthesis of diquinane and cis, anti, cis-linear triquinanes has also been accomplished enantiospecifically starting from readily available (S)-campholenaldehyde, employing an intramolecular rhodium carbenoid C-H insertion reaction. anu.edu.au These advancements, which provide access to specific enantiomers of linear triquinanes, are critical for the eventual synthesis of complex natural products like this compound in their biologically relevant forms.

Chemoenzymatic Approaches to this compound and its Derivatives

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis, offers a powerful and sustainable approach to complex natural products. A landmark example in the context of linear triquinanes is the chemoenzymatic total synthesis of (+)-connatusin B from toluene (B28343). mdpi.comsemanticscholar.org This synthesis commences with the enzymatic dihydroxylation of toluene using a whole-cell biotransformation process to yield an enantiomerically pure cis-1,2-dihydrocatechol. semanticscholar.orgpku.edu.cn This chiral building block is then elaborated through a series of chemical transformations, including Diels-Alder cycloaddition and oxa-di-π-methane rearrangement reactions, to construct the linear triquinane core and ultimately afford (+)-connatusin B. mdpi.comsemanticscholar.org

While a direct chemoenzymatic synthesis of this compound has not been explicitly reported, the successful synthesis of related linear triquinanes using this methodology provides a strong proof-of-concept. mdpi.comsemanticscholar.org The strategies employed, such as enzymatic kinetic resolution and the use of dioxygenase-mediated dihydroxylation to create chiral starting materials, could be adapted for the synthesis of this compound and its derivatives. pku.edu.cnnih.gov The development of such chemoenzymatic routes would not only allow for the efficient and enantioselective production of these compounds but also align with the principles of green chemistry by reducing the reliance on hazardous reagents and protecting groups.

Application of Developed Synthetic Methodologies to Other Complex Natural Products

The synthetic strategies developed for the construction of the linear triquinane skeleton found in this compound have had a significant impact on the broader field of natural product synthesis. The methodologies are not only applicable to this compound itself but have also been successfully employed in the total synthesis of a range of other structurally related and complex natural products.

For example, the rhodium-catalyzed [5+2+1] cycloaddition strategy mentioned earlier has proven to be versatile, enabling the synthesis of (±)-hirsutene and providing a formal synthesis of hirsutic acid C. researchgate.net Similarly, photo-thermal olefin metathesis of Diels-Alder adducts, another key strategy in triquinane synthesis, has been used for the total synthesis of (±)-hirsutene and (±)-coriolin. mdpi.comsemanticscholar.org The development of a novel one-flask [2+1+2] cyclopentannulation reaction led to a highly efficient total synthesis of (±)-hirsutene. mdpi.com Furthermore, a squarate ester cascade reaction has been ingeniously applied to the synthesis of hypnophilin (B1251928), a closely related and more oxygenated linear triquinane. semanticscholar.org

These examples highlight a common theme in natural product synthesis: the development of a robust synthetic methodology for one member of a structural class often opens the door to the synthesis of many others. The intricate challenges posed by the linear triquinane framework have spurred the development of innovative and powerful synthetic tools that now form part of the standard arsenal (B13267) for the construction of complex polycyclic molecules. researchgate.net

Exploration of Novel Bioactivities and Mechanisms of Action in Diverse Biological Systems

This compound and its structural relatives within the linear triquinane family have demonstrated a range of interesting biological activities, primarily in the areas of cytotoxicity and antimicrobial effects. semanticscholar.org Toxicity assays have shown that this compound exhibits an IC50 value of 2.4 µg/mL against L929 mouse fibroblasts. mdpi.comsemanticscholar.org It has been noted that the presence of an α-methylidene oxo group, a feature of this compound, is often associated with stronger antimicrobial and cytotoxic activities in this class of compounds. semanticscholar.org

However, the precise molecular mechanisms through which this compound exerts its biological effects remain largely unexplored. While related compounds have been shown to inhibit DNA and RNA synthesis in cancer cells, specific studies on this compound are lacking. Future research should focus on elucidating the specific cellular targets and pathways modulated by this compound. Investigating its effects on a wider range of biological systems, including different cancer cell lines, pathogenic bacteria, and fungi, could uncover novel therapeutic applications.

Furthermore, exploring the structure-activity relationships within the this compound family by synthesizing and evaluating derivatives could provide valuable insights into the key structural features required for bioactivity. This knowledge could then be used to design and synthesize more potent and selective analogues with improved therapeutic potential. The unique tricyclic structure of this compound makes it an intriguing candidate for further biological investigation, with the potential to yield new leads for drug discovery.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for constructing the 5/8 bicyclic framework of 1-Desoxyhypnophilin, and how do they compare in efficiency?

  • Methodological Answer : The 5/8 bicyclic core of this compound is commonly synthesized via tandem cycloaddition strategies. For example, Yu's [5+2+1] cycloaddition/aldol cascade reaction enables efficient construction of the 5-5-5 tricyclic intermediate, achieving a 62% yield under optimized Rh(I) catalysis . Alternative approaches, such as Harrowven’s ring-closing metathesis (RCM), utilize Grubbs catalysts to form cyclic enones but require additional oxidation steps (e.g., SeO₂-mediated allylic oxidation) to finalize the structure, yielding ~45% over multiple steps . Comparative efficiency hinges on catalyst selection, reaction scalability, and stereochemical control.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for verifying the stereochemistry of the tricyclic framework, particularly the quaternary centers. For example, the coupling constants (J values) of protons adjacent to the bicyclo[3.3.0]octane system must align with computational models . X-ray crystallography is recommended for unambiguous confirmation, as demonstrated in the characterization of (±)-1-Desoxyhypnophilin derivatives . Purity is assessed via HPLC (≥95% by area normalization) and mass spectrometry (HRMS-ESI) to detect trace byproducts from oxidation steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Yu’s [5+2+1] cycloaddition when applied to this compound synthesis?

  • Methodological Answer : Yield discrepancies often arise from variations in siloxy-ene-vinylcyclopropane (VCP) precursor purity or Rh(I) catalyst loading. Systematic optimization should include:

  • Precursor purification : Column chromatography (hexane/EtOAc) to remove residual aldehydes, which inhibit cycloaddition .
  • Catalyst screening : Testing Rh(I) complexes (e.g., [Rh(CO)₂Cl]₂ vs. [Rh(cod)Cl]₂) to balance reactivity and enantioselectivity .
  • Kinetic studies : Monitoring reaction progress via TLC or in-situ IR to identify intermediates and optimize reaction time .

Q. What strategies mitigate competing side reactions during the Swern oxidation step in this compound synthesis?

  • Methodological Answer : Swern oxidation (oxalyl chloride/DMSO) of secondary alcohols to ketones is prone to overoxidation or epimerization. Mitigation approaches include:

  • Temperature control : Maintaining −78°C to suppress acid-catalyzed side reactions .
  • Quenching protocols : Immediate addition of triethylamine post-oxidation to neutralize reactive intermediates .
  • Alternative oxidants : Testing Dess-Martin periodinane for milder conditions, though this may require re-optimization of solvent systems (e.g., CH₂Cl₂ vs. THF) .

Q. How can tandem catalytic systems improve the stereochemical fidelity of this compound derivatives?

  • Methodological Answer : Integrating asymmetric catalysis (e.g., Rh(I)/chiral phosphine ligands) with enzymatic resolution (e.g., lipase-mediated kinetic resolution) enhances enantiomeric excess (ee). For instance, a Rh(I)-catalyzed cycloaddition followed by Candida antarctica lipase B treatment achieved >90% ee in (+)-1-Desoxyhypnophilin analogs . Computational modeling (DFT) is critical to predict transition states and guide ligand design .

Methodological Design & Data Analysis

Q. What experimental controls are necessary to validate the reproducibility of this compound syntheses across laboratories?

  • Methodological Answer : Reproducibility requires:

  • Detailed experimental protocols : Precise stoichiometry (e.g., 1.05 equiv. of VCP precursor), solvent drying methods (e.g., MgSO₄ vs. molecular sieves), and inert atmosphere specifications (Ar vs. N₂) .
  • Negative controls : Omitting catalysts to confirm no background reactivity.
  • Cross-lab validation : Collaborating with independent groups to replicate key steps (e.g., RCM or aldol cascades) .

Q. How should researchers address discrepancies in biological activity data for this compound analogs?

  • Methodological Answer : Contradictory bioactivity results (e.g., antimicrobial vs. inactive) may stem from impurities or assay variability. Solutions include:

  • Strict compound characterization : Repeating HPLC and HRMS for each batch.
  • Standardized assays : Using CLSI guidelines for MIC determinations and including positive controls (e.g., ampicillin) .
  • Meta-analysis : Applying PRISMA frameworks to systematically evaluate literature data and identify confounding variables (e.g., solvent residues) .

Tables of Key Data

Synthetic Method Yield (%)Key StepsReference
Yu’s [5+2+1] Cycloaddition62Rh(I)-catalyzed tandem reaction
Harrowven’s RCM Approach45Grubbs catalyst, SeO₂ oxidation
Kashima’s Ring Expansion38Cyclobutanone expansion, Wittig

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Feasible Synthetic Routes

Reactant of Route 1
1-Desoxyhypnophilin
Reactant of Route 2
1-Desoxyhypnophilin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.